molecular formula C9H3Cl2F3N2 B1321251 4,6-Dichloro-2-(trifluoromethyl)quinazoline CAS No. 746671-32-9

4,6-Dichloro-2-(trifluoromethyl)quinazoline

Cat. No.: B1321251
CAS No.: 746671-32-9
M. Wt: 267.03 g/mol
InChI Key: CZTOJGYFRVINNW-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(trifluoromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family It is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the quinazoline ring

Scientific Research Applications

4,6-Dichloro-2-(trifluoromethyl)quinazoline has several scientific research applications:

Biochemical Analysis

Biochemical Properties

4,6-Dichloro-2-(trifluoromethyl)quinazoline plays a crucial role in biochemical reactions, particularly in enzyme inhibition. It interacts with aldehyde oxidase (AOX), an enzyme involved in the metabolism of various xenobiotics and endogenous compounds . The interaction between this compound and AOX leads to the formation of quinazolinone, a metabolite that can cause nephrotoxicity . This compound also exhibits interactions with other biomolecules, including proteins and nucleic acids, influencing their function and stability.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce DNA damage response (DDR) mechanisms, which are crucial for maintaining genomic integrity and restoring cell homeostasis . This compound’s impact on cell function includes alterations in cell cycle progression, apoptosis, and oxidative stress responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of aldehyde oxidase, leading to the accumulation of its substrate and subsequent formation of toxic metabolites . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to stress and damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard conditions, but it can undergo degradation in the presence of light and heat . Long-term exposure to this compound has been associated with persistent alterations in cellular function, including sustained activation of stress response pathways and changes in metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity and cellular responses without causing significant toxicity . At high doses, this compound can induce toxic effects, including nephrotoxicity and oxidative stress . Threshold effects have been observed, where a specific dosage range leads to a marked increase in adverse outcomes.

Metabolic Pathways

This compound is involved in metabolic pathways mediated by aldehyde oxidase. This enzyme catalyzes the oxidation of the compound, leading to the formation of quinazolinone . The interaction with aldehyde oxidase and other metabolic enzymes can affect metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments. The distribution of this compound is also affected by its lipophilicity and affinity for cellular membranes.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It is often found in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications and targeting signals can direct this compound to specific organelles, influencing its role in cellular processes and responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-(trifluoromethyl)quinazoline typically involves the reaction of 4,6-dichloroquinazoline with trifluoromethylating agents. One common method is the reaction of 4,6-dichloroquinazoline with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinazolines, while coupling reactions can produce more complex quinazoline derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Dichloro-2-(trifluoromethyl)quinoline
  • 4,6-Dichloro-2-(trifluoromethyl)quinoline

Comparison

4,6-Dichloro-2-(trifluoromethyl)quinazoline is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds like 4,7-Dichloro-2-(trifluoromethyl)quinoline, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

4,6-dichloro-2-(trifluoromethyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2F3N2/c10-4-1-2-6-5(3-4)7(11)16-8(15-6)9(12,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTOJGYFRVINNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NC(=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610662
Record name 4,6-Dichloro-2-(trifluoromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

746671-32-9
Record name 4,6-Dichloro-2-(trifluoromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Chloro-2-trifluoromethyl-quinazolin-4-ol (1.35 g, 5.43 mmol, 1 eq.), phosphorous oxychloride (4.88 mL, 52.4 mmol, 9.64 eq.) and triethylamine (2.43 mL, 17.4 mmol, 3.21 eq.) were refluxed for 2 hours. Stripped 3× from methylene chloride then dissolved in methylene chloride and rinsed 3× with saturated sodium bicarbonate, 1× with brine. Dried and stripped in vacuo to give an amber oil. Purified over silica gel in 9:1 Hexanes/EtOAc. Obtained 800 mg of off-white solids as product. The product was used immediately in Example 1 Part C.
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4.88 mL
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2.43 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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